molecular formula C11H13Cl B14254336 Benzene, [(1Z)-5-chloro-1-pentenyl]- CAS No. 374094-69-6

Benzene, [(1Z)-5-chloro-1-pentenyl]-

Cat. No.: B14254336
CAS No.: 374094-69-6
M. Wt: 180.67 g/mol
InChI Key: CDINNLUJIQAPRY-UHFFFAOYSA-N
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Description

Benzene, [(1Z)-5-chloro-1-pentenyl]- is an organic compound with the molecular formula C11H13Cl It is a derivative of benzene, where a [(1Z)-5-chloro-1-pentenyl] group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1Z)-5-chloro-1-pentenyl]- typically involves the reaction of benzene with [(1Z)-5-chloro-1-pentenyl] halides under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with [(1Z)-5-chloro-1-pentenyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of Benzene, [(1Z)-5-chloro-1-pentenyl]- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1Z)-5-chloro-1-pentenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the [(1Z)-5-chloro-1-pentenyl] group to a saturated alkyl chain.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated alkyl derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, [(1Z)-5-chloro-1-pentenyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(1Z)-5-chloro-1-pentenyl]- involves its interaction with molecular targets through various pathways. The [(1Z)-5-chloro-1-pentenyl] group can participate in electrophilic or nucleophilic reactions, depending on the nature of the interacting species. The benzene ring provides a stable aromatic system that can undergo substitution reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: Benzene with a chlorine substituent.

    Styrene: Benzene with a vinyl group.

    Benzyl Chloride: Benzene with a chloromethyl group.

Uniqueness

Benzene, [(1Z)-5-chloro-1-pentenyl]- is unique due to the presence of the [(1Z)-5-chloro-1-pentenyl] group, which imparts distinct chemical and physical properties

Properties

CAS No.

374094-69-6

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

5-chloropent-1-enylbenzene

InChI

InChI=1S/C11H13Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2

InChI Key

CDINNLUJIQAPRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCCl

Origin of Product

United States

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